molecular formula C9H11NO B3049400 3-Phenyloxazolidine CAS No. 20503-92-8

3-Phenyloxazolidine

Katalognummer B3049400
CAS-Nummer: 20503-92-8
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: ITSRLVMSQHOSEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyloxazolidine is a compound with the molecular formula C9H11NO . It is also known by other names such as Oxazolidine, 3-phenyl- .


Synthesis Analysis

The synthesis of oxazolidines, including 3-Phenyloxazolidine, has gained increasing interest due to their unique mechanism of action . Oxazolidines are typically synthesized from amino alcohols and carboxylic acids through a process involving a nucleophilic attack and an intramolecular cyclization . Other synthetic protocols of oxazolidines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular structure of 3-Phenyloxazolidine includes a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The molecular weight of this compound is 149.1897 .


Chemical Reactions Analysis

Oxazolidines, including 3-Phenyloxazolidine, are known for their unique chemical reactions. The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Synthesis

A study by Kumar et al. (2009) synthesized and evaluated functionalized amino acid derivatives, including 3-phenyloxazolidine, for their cytotoxicity against human cancer cell lines. Compounds derived from 3-phenyloxazolidine showed promising results in ovarian and oral cancers, suggesting their potential as new anticancer agents (Kumar et al., 2009).

Enantioselective Acylating Agent

Maezaki et al. (2001) discovered that a 3-acyl-2-(N-cyanoimino)oxazolidine derivative, closely related to 3-phenyloxazolidine, serves as an enantioselective acylating agent. This derivative differentiates the enantiomers of 1-phenylethylamine derivatives, demonstrating its utility in stereoselective synthesis (Maezaki et al., 2001).

Anthelmintic Activity

Research by Selvam et al. (2011) focused on the anthelmintic activity of 3-phenyloxazolidine derivatives. Their study evaluated the efficacy of these compounds in a Passive avoidance test, contributing to the understanding of 3-phenyloxazolidine's potential in treating parasitic worm infections (Selvam et al., 2011).

Spectroscopic and Light Harvesting Studies

Priya et al. (2020) conducted detailed experimental and computational studies on 3-phenyl-5-isooxazolone, a compound structurally similar to 3-phenyloxazolidine. They found that this compound exhibits high light harvesting efficiency, making it a potential candidate for use in dye-sensitized solar cells (DSSC) (Priya et al., 2020).

Antibacterial Activity

Adibpour et al. (2010) synthesized and tested the antibacterial activity of isothiazolyl oxazolidinones, which include 3-phenyloxazolidine derivatives. They found these compounds to be effective against certain microorganisms, displaying activities comparable or superior to some existing antibiotics (Adibpour et al., 2010).

Eigenschaften

IUPAC Name

3-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRLVMSQHOSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334141
Record name 3-Phenyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyloxazolidine

CAS RN

20503-92-8
Record name 3-Phenyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3POX A 500 mL 3-neck flask was equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and a heating mantle with power supply. The flask was charged with 137.17 g (1.0 mole) of N-phenylethanolamine (NPEA) and 25 g of methanol. The addition funnel was charged with 55.20 g of Formcel® (1.01 moles of formaldehyde). The NPEA solution was stirred at room temperature under a blanket of nitrogen, and the Formcel® was added over a period of 1.25 hours. After completing the addition, the reaction mixture was stirred at room temperature overnight. The bulk of the solvent was removed from the reaction mixture by rotary evaporation. Toluene was added to remove water as an azeotrope. The yield of 3POX was 144.54 g (97%) as a clear, amber oil. Product structure was confirmed by NMR and GC/MS analyses.
Quantity
137.17 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
1.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyloxazolidine
Reactant of Route 2
3-Phenyloxazolidine
Reactant of Route 3
Reactant of Route 3
3-Phenyloxazolidine
Reactant of Route 4
3-Phenyloxazolidine
Reactant of Route 5
Reactant of Route 5
3-Phenyloxazolidine
Reactant of Route 6
Reactant of Route 6
3-Phenyloxazolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.